5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
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Description
5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a useful research compound. Its molecular formula is C18H23N3O5S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and in vitro/in vivo studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core substituted with a dimethylamino group and an oxopentanoic acid moiety. Its structural complexity contributes to its diverse biological interactions.
Research indicates that this compound may exert its effects through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production in melanocytes .
- Modulation of Receptor Activity : The compound has been studied for its potential role as a modulator of nuclear receptors like RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases and inflammation .
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds with similar structural features. For instance, derivatives containing the dimethylamino group have shown promising antifungal and antibacterial activities. The presence of the thiazole ring is often associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes .
2. Anti-Melanogenic Effects
The compound has been linked to anti-melanogenic activity through inhibition of tyrosinase, a key enzyme in melanin synthesis. In vitro studies using melanoma cell lines demonstrated significant reductions in melanin production when treated with analogs of this compound . The proposed mechanism involves competitive inhibition of tyrosinase activity and suppression of melanogenesis-related gene expression.
3. Cytotoxicity and Selectivity
While exploring the cytotoxic effects, some derivatives were found to exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. The structure-activity relationship (SAR) studies indicate that modifications to the dimethylamino group can enhance selectivity and potency against specific cancer cell lines .
Case Studies
In Vitro and In Vivo Studies
In vitro assays have confirmed that this compound exhibits significant biological activity against several targets. Notably:
- In Vitro : The compound was tested on various cancer cell lines (e.g., B16F10 melanoma cells) showing reduced proliferation rates and increased apoptosis markers.
- In Vivo : Animal models have demonstrated that administration of this compound leads to reduced tumor growth and metastasis in xenograft models.
Properties
Molecular Formula |
C18H23N3O5S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-[[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O5S2/c1-20(2)12-6-8-13(9-7-12)21-14-10-28(25,26)11-15(14)27-18(21)19-16(22)4-3-5-17(23)24/h6-9,14-15H,3-5,10-11H2,1-2H3,(H,23,24) |
InChI Key |
HWZDHWODRQMPTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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